molecular formula C34H28N2O5 B12460696 2-(4-methylphenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate

2-(4-methylphenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate

Cat. No.: B12460696
M. Wt: 544.6 g/mol
InChI Key: HAJUVVCKHPELNI-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of 2-(4-methylphenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate involves multiple stepsThe reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the quinoline ring are replaced with other groups.

Scientific Research Applications

2-(4-methylphenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

When compared to similar compounds, 2-(4-methylphenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate stands out due to its unique combination of functional groups and structural features. Similar compounds include:

Properties

Molecular Formula

C34H28N2O5

Molecular Weight

544.6 g/mol

IUPAC Name

[2-(4-methylphenyl)-2-oxoethyl] 2-[4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)phenyl]quinoline-4-carboxylate

InChI

InChI=1S/C34H28N2O5/c1-19-6-8-21(9-7-19)29(37)18-41-34(40)26-17-28(35-27-5-3-2-4-25(26)27)20-12-14-24(15-13-20)36-32(38)30-22-10-11-23(16-22)31(30)33(36)39/h2-9,12-15,17,22-23,30-31H,10-11,16,18H2,1H3

InChI Key

HAJUVVCKHPELNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)N5C(=O)C6C7CCC(C7)C6C5=O

Origin of Product

United States

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